- A Tailored Versatile and Efficient NHC-Based NNC-Pincer Manganese Catalyst for Hydrogenation of Polar Unsaturated CompoundsAngewandte Chemie, 2023, 62(23),,
Cas no 90-46-0 (Xanthydrol)
Xanthol is a chemical substance with molecular formula C13H10O2 and molecular weight 198.22.
Xanthydrol structure
Xanthydrol Properties
Names and Identifiers
-
- 9H-xanthen-9-ol
- 9-Hydroxyxanthene
- C13H10O2
- Xanthydrol
- XANTHYDROL(RG)
- 9-H-xanthen-9-ol
- 9-hydroxy-9H-dibenzo[b,e]pyran
- 9-Xanthenol
- 9-Xanthydrol
- Hydroxyxanthene
- Xanthanol
- Xanthen-9-ol
- Xanthene,hydroxy
- xanthene-9-ol
- Xanthydrol solution
- Xanthene, hydroxy-
- NSC4038
- 7131M69IKF
- Xanthrol
- Xanthydrol, 98%
- Oprea1_119099
- JFRMYMMIJXLMBB-UHFFFAOYSA-N
- WLN: T C666 BO IHJ IQ
- STL283997
- SBB069492
- EINECS 201-996-1
- NSC-4038
- CHEMBL5204890
- CS-W015654
- EN300-19235
- CARBAMICACID2,3-DIBROMOPROPYLESTER
- CCRIS 1640
- FT-0621674
- WLN: T C666 BO IVJ EG D1- AT6N DOTJ
- A843556
- UNII-7131M69IKF
- AS-35115
- BDBM50599588
- X0055
- AMY23624
- SCHEMBL521775
- LS-162422
- MFCD00005057
- BRN 0010395
- InChI=1/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14
- xanthydrol ; 9-Hydroxyxanthene
- NSC 4038
- AKOS000120607
- AI3-01536
- H-9000
- 90-46-0
- Q4021716
- 5-17-04-00502 (Beilstein Handbook Reference)
- DTXSID8059009
- Xanthydrol, for the detection of urea, >=99.0% (HPLC)
- Xanthen-9-ol (6CI, 7CI, 8CI)
- Xanthene alcohol
- NS00008884
- +Expand
-
- MFCD00005057
- JFRMYMMIJXLMBB-UHFFFAOYSA-N
- 1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H
- OC1C2C(=CC=CC=2)OC2C1=CC=CC=2
- 0010395
Computed Properties
- 198.06808g/mol
- 0
- 1.9
- 1
- 2
- 0
- 198.06808g/mol
- 198.06808g/mol
- 29.5Ų
- 15
- 207
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 2.87400
- 29.46000
- 1.6620 (estimate)
- 275.53°C (rough estimate)
- 127-128 °C (lit.)
- Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
- methanol: 0.1 g/mL, clear
- ~10% in methanol
- White crystals
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Light Sensitive
- 0.83 g/mL at 20 °C
Xanthydrol Security Information
- GHS02 GHS06 GHS08
- ZD5710000
- 3
- S7-S16-S24-S45-S24/25
- R11
- F T
- UN 1230 3/PG 2
- H225-H301 + H311 + H331-H370
- P210-P280-P302+P352+P312-P304+P340+P312-P370+P378-P403+P235
- 2-8°C
- 11-23/24/25-39/23/24/25
- Danger
- Yes
- 8-10-23
Xanthydrol Customs Data
- 2932999099
-
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Xanthydrol Price
Xanthydrol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2925284-43-9 Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Hydrogen ; 16 h, 50 bar, 25 °C
1.2 Reagents: Hydrogen ; 16 h, 50 bar, 25 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium carbonate , Cesium fluoride Solvents: Acetonitrile ; 15 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Reference
- Reaction of Benzyne with Salicylaldehydes: General Synthesis of Xanthenes, Xanthones, and XantholsOrganic Letters, 2009, 11(1), 169-171,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: 5,10,15,20-Tetrakis(N-methyl-4′-pyridyl)porphyrinato iron(III) Solvents: Acetonitrile , Water ; 20 - 90 min, pH 4.7, 20 °C
Reference
- A Highly Reactive P450 Model Compound IJournal of the American Chemical Society, 2009, 131(28), 9640-9641,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: (SP-5-12)-Oxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-)-… Solvents: Dichloromethane ; -50 °C
Reference
- meso-Substitution Activates Oxoiron(IV) Porphyrin π-Cation Radical Complex More Than Pyrrole-β-Substitution for Atom Transfer ReactionInorganic Chemistry, 2021, 60(5), 3207-3217,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cesium fluoride Solvents: Acetonitrile ; 14 h, rt
Reference
- Reaction of benzyne with formamides and acetylimidazoleBulletin of the Chemical Society of Japan, 2011, 84(3), 328-332,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium borohydride ; 0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloestersAngewandte Chemie, 2022, 61(29),,
Synthetic Circuit 16
Xanthydrol Raw materials
Xanthydrol Preparation Products
Xanthydrol Suppliers
Anpel
Audited Supplier
(CAS:90-46-0)
AN PU SHI YAN
15618996369
shanpel@anpel.com.cn
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:90-46-0)
A LA DING
anhua.mao@aladdin-e.com
Xanthydrol Related Literature
-
Ayesha Jacobs,Luigi R. Nassimbeni,Kanyisa L. Nohako,Gaelle Ramon,Jana H. Taljaard New J. Chem. 2009 33 1960
-
Luigi R. Nassimbeni,Hong Su CrystEngComm 2013 15 7396
-
3. Syntheses of 9-cyclohepta-2,4,6-trien-1-yl-9H-xanthen-9-ol and related alcohols by a novel umpolung methodIbraheem T. Badejo,Rafik Karaman,Nga Wing Irene Lee,Eric C. Lutz,Maria T. Mamanta,James L. Fry J. Chem. Soc. Chem. Commun. 1989 566
-
Ayesha Jacobs,Luigi R. Nassimbeni,Kanyisa L. Nohako,Gaelle Ramon,Jana H. Taljaard New J. Chem. 2009 33 1960
-
Susan A. Bourne,Kirsten Corin,Dyanne L. Cruickshank,Jessica Davson,Luigi R. Nassimbeni,Hong Su,Edwin Weber New J. Chem. 2011 35 1556
-
Ayesha Jacobs,Luigi R. Nassimbeni,Jana H. Taljaard CrystEngComm 2005 7 731
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem. 2012 10 9214
-
Anlian Zhu,Tong Wang,Wanlu Feng,Jianji Wang,Lingjun Li RSC Adv. 2020 10 31662
-
Abhishek Kar,Gopal Rana,Rupsa Chanda,Umasish Jana Org. Biomol. Chem. 2022 20 8545
-
Weihang Miao,Pingting Ye,Mengjiao Bai,Zhixin Yang,Suyue Duan,Hengpan Duan,Xuequan Wang RSC Adv. 2020 10 25165
90-46-0 (Xanthydrol) Related Products
- 596-38-3(9-Phenylxanthen-9-ol)
- 829-19-6(Benzenemethanol,2,4-dimethoxy-a-methyl-)
- 91-52-1(2,4-Dimethoxybenzoic acid)
- 90-47-1(Xanthone)
- 88-26-6(2,6-Di-tert-butyl-4-(hydroxymethyl)phenol)
- 55-10-7(Vanillylmandelic acid)
- 90-00-6(2-Ethylphenol)
- 90-01-7(2-Hydroxybenzyl alcohol)
- 60-82-2(Phloretin)
- 90-46-0(Xanthen-9-ol;9-Hydroxyxanthene)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-46-0)Xanthydrol
99%/99%
25g/100g
174.0/629.0